molecular formula C10H12O2 B3031038 3-Methoxy-3-phenyloxetane CAS No. 1305208-46-1

3-Methoxy-3-phenyloxetane

Cat. No.: B3031038
CAS No.: 1305208-46-1
M. Wt: 164.2 g/mol
InChI Key: FGIFCISWGMVHHV-UHFFFAOYSA-N
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Description

3-Methoxy-3-phenyloxetane (CAS 1305208-46-1) is a high-purity chemical compound serving as a valuable building block in medicinal chemistry and drug discovery research. As a 3,3-disubstituted oxetane, this motif has garnered significant interest for its role as a polar, three-dimensional bioisostere. Oxetanes are widely investigated as attractive replacements for functional groups such as gem-dimethyl, carbonyl, and morpholinyl groups, often leading to improved physicochemical properties in target molecules . The incorporation of an oxetane ring can enhance key drug-like characteristics, including reduced lipophilicity, improved aqueous solubility, and increased metabolic stability . Specifically, 3,3-diaryloxetanes, as explored in recent scientific literature, have shown promise as potential bioisosteric replacements for benzophenones, which are often associated with phototoxicity concerns . The oxetane ring contributes polarity and exhibits hydrogen bond acceptor capability comparable to a carbonyl group, making it a versatile design element for optimizing lead compounds . Researchers utilize this scaffold in the design and synthesis of novel bioactive molecules for various therapeutic areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. References: Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres. Med. Chem. Comm. , 12(12), 2045-2052. This study provides a matched molecular pair analysis demonstrating the effects of the 3,3-diaryloxetane motif on physicochemical properties compared to ketones and alkyl linkers . Gujjar, L., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry . This review comprehensively covers the role of oxetane rings in clinical and preclinical drug candidates, highlighting their utility in improving potency, target selectivity, and metabolic stability .

Properties

IUPAC Name

3-methoxy-3-phenyloxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-11-10(7-12-8-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIFCISWGMVHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609399
Record name 3-Methoxy-3-phenyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305208-46-1
Record name 3-Methoxy-3-phenyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-phenyloxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of 3-methoxy-3-phenylpropanol under acidic conditions . Another approach involves the epoxide ring opening followed by ring closure to form the oxetane ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of catalysts and controlled reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-3-phenyloxetane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
3-Methoxy-3-phenyloxetane derivatives have been investigated for their potential as therapeutic agents. Recent studies highlight their role as agonists for the glucagon-like peptide-1 receptor (GLP-1R), which is significant for diabetes treatment. These derivatives exhibit promising biological activity, which could lead to the development of new diabetes medications .

2. Antimycobacterial Activity
Research has demonstrated that oxetane derivatives, including this compound, show anti-mycobacterial properties. This makes them potential candidates for treating infections caused by Mycobacterium species, including tuberculosis .

3. Prodrug Development
The stability of oxetanes compared to traditional esters under physiological conditions makes them attractive as prodrugs. For instance, studies have indicated that oxetane ethers can be designed to improve solubility and bioavailability of drugs while minimizing rapid hydrolysis by esterases .

Synthetic Applications

1. Synthesis of Complex Molecules
this compound serves as a chiral building block in organic synthesis. Its structure allows for various transformations that facilitate the construction of complex organic molecules. The compound can undergo ring-opening reactions and participate in nucleophilic substitutions, making it a versatile intermediate .

2. Catalytic Reactions
Recent advancements have shown that this compound can be involved in catalytic reactions, such as the reductive opening of oxetanes using frustrated Lewis pairs. This method enhances reaction efficiency and product yield, showcasing the compound's utility in synthetic methodologies .

Material Science Applications

1. Polymer Chemistry
The polymerization of substituted oxetanes, including those derived from this compound, has been explored for creating new materials with desirable mechanical properties. For example, poly(3-hydroxymethyl oxetane) has been synthesized and characterized for potential applications in coatings and adhesives due to its favorable thermal and mechanical properties .

Case Study 1: Antimycobacterial Activity

A study published in Organic & Biomolecular Chemistry investigated various substituted oxetanes for their antimycobacterial activity. The results indicated that specific substitutions on the this compound scaffold enhanced activity against Mycobacterium tuberculosis, suggesting pathways for further drug development .

Case Study 2: GLP-1R Agonists

In a recent publication focused on GLP-1 receptor agonists, derivatives of this compound were synthesized and evaluated for their efficacy in stimulating insulin secretion. The findings demonstrated a significant increase in receptor activation compared to traditional compounds, highlighting the therapeutic potential of this class of compounds .

Mechanism of Action

The mechanism of action of 3-Methoxy-3-phenyloxetane involves its interaction with molecular targets and pathways. The compound’s oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways, contributing to its potential biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between 3-methoxy-3-phenyloxetane and analogous compounds:

Compound Name Substituents (3-position) Functional Groups Key Structural Features
This compound Methoxy, Phenyl Ether, Aromatic High steric bulk, aromatic conjugation
3-Ethyl-3-hydroxymethyloxetane Ethyl, Hydroxymethyl (-CH₂OH) Hydroxyl, Ether Polar, reactive hydroxyl group
3-Methyl-3-methoxymethyloxetane Methyl, Methoxymethyl (-CH₂OCH₃) Ether Less steric hindrance than phenyl
3-[(Allyloxy)methyl]-3-ethyloxetane Ethyl, Allyloxymethyl Ether, Allyl Allyl group enables polymerization
3-(Chloromethyl)-3-methyloxetane Methyl, Chloromethyl (-CH₂Cl) Halogen, Ether Reactive halogen for nucleophilic substitution

Sources :

Q & A

Basic: What are the recommended synthetic routes for 3-Methoxy-3-phenyloxetane, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves oxetane ring formation or functional group modification. A common approach is the nucleophilic substitution of 3-bromooxetane derivatives with methoxide or aryl Grignard reagents. For example:

  • Step 1: Prepare 3-bromo-3-phenyloxetane via cyclization of brominated diols using acid catalysis.
  • Step 2: Substitute the bromine atom with methoxy groups via SN2 reaction using sodium methoxide in anhydrous THF.
    Optimization Tips:
  • Use high-purity reagents to minimize side reactions (e.g., elimination products).
  • Monitor reaction progress via TLC or GC-MS to identify intermediate stability issues.
  • Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar) to enhance yields .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Key characterization methods include:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm methoxy (-OCH₃) and phenyl group integration.
    • 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in the oxetane ring.
  • HPLC-MS: To assess purity (>95%) and detect trace impurities (e.g., residual solvents or unreacted precursors).
  • DSC/TGA: Evaluate thermal stability (decomposition onset ~200°C based on analogous oxetanes) .

Advanced: How does the oxetane ring’s strain influence the compound’s reactivity in polymer chemistry applications?

The oxetane ring’s inherent ring strain (~110 kJ/mol) enhances its utility in ring-opening polymerization (ROP) for synthesizing polyethers.

  • Mechanism: Cationic ROP initiated by Lewis acids (e.g., BF₃·OEt₂) proceeds via oxonium ion intermediates.
  • Applications: Copolymers incorporating this compound exhibit tunable glass transition temperatures (Tg) and improved ionic conductivity (e.g., for solid electrolytes).
    Experimental Design:
  • Vary monomer feed ratios (e.g., with methyloxetane) to modulate polymer crystallinity.
  • Use SEC-MALS to determine molecular weight distributions and branching .

Advanced: What strategies resolve contradictions in reported thermodynamic stability data for this compound?

Discrepancies in stability data (e.g., decomposition temperatures) often arise from impurity profiles or measurement techniques.

  • Triangulation Approach:
    • Replicate studies using identical purification methods (e.g., column chromatography vs. recrystallization).
    • Cross-validate DSC results with isothermal TGA under inert atmospheres.
    • Compare computational models (DFT calculations for bond dissociation energies) with empirical data.
  • Case Study: Conflicting solubility reports in DMSO were resolved by controlling water content (<0.1%) via Karl Fischer titration .

Advanced: How can this compound be utilized in cross-coupling reactions for medicinal chemistry intermediates?

The phenyl group enables participation in Suzuki-Miyaura couplings for biaryl synthesis:

  • Protocol:
    • Brominate the oxetane at the 3-position to form 3-bromo-3-methoxyoxetane.
    • React with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ catalyst and K₂CO₃ base.
  • Challenges:
    • Steric hindrance from the oxetane ring may reduce coupling efficiency; optimize ligand choice (e.g., XPhos).
    • Monitor regioselectivity via LC-MS to avoid undesired homocoupling .

Basic: What safety protocols are critical when handling this compound in the laboratory?

  • PPE: Impervious gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of vapors during heating steps.
  • Waste Management: Segregate halogenated waste (if brominated intermediates are used) and neutralize acidic byproducts before disposal .

Advanced: What computational methods aid in predicting the biological activity of this compound derivatives?

  • Molecular Docking: Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis.
  • ADMET Prediction: Tools like SwissADME estimate bioavailability and metabolic stability based on logP (predicted ~2.1) and topological polar surface area (~45 Ų).
  • Validation: Compare in silico results with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine models .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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